Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro linkage involving a nitrogen atom, making it part of the azaspiro family. It is often used in organic synthesis and medicinal chemistry due to its interesting structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with various reagents. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out in toluene at a specific molar ratio and temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like sodium periodate.
Substitution: Substitution reactions can occur at the nitrogen atom in the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Sodium periodate in tert-butanol and water at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various amino acetals in toluene at controlled temperatures.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 4-(dimethylaminomethylidene)-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness: Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 4-position. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.
Biological Activity
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2387568-05-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- PubChem CID : 97111975
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria.
Antibacterial Activity
Recent research indicates that this compound has significant antibacterial properties. It has been tested against various strains of bacteria, including multidrug-resistant strains. The following table summarizes its antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.25 μg/mL |
Enterococcus faecalis | <0.03125 μg/mL |
Klebsiella pneumoniae | 1–4 μg/mL |
Acinetobacter baumannii | 1–4 μg/mL |
These findings demonstrate the compound's potential as a novel antibacterial agent, particularly against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits low toxicity to mammalian cells at concentrations effective against bacterial strains. The selectivity index suggests that the compound could be developed further for therapeutic applications without significant adverse effects on human cells.
Case Studies and Research Findings
-
Screening Assays for Type III Secretion System Inhibition :
A study conducted at Virginia Commonwealth University evaluated the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results indicated that at concentrations around 50 μM, the compound significantly reduced the secretion of virulence factors, suggesting a potential role in preventing bacterial infections by disrupting their ability to deliver effector proteins into host cells . -
Dual Inhibition of Bacterial Topoisomerases :
In a related study focusing on dual inhibitors of bacterial topoisomerases, compounds structurally similar to this compound demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, leading to effective antibacterial activity against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further development in this area.
Properties
IUPAC Name |
tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATHSOHEOHVFKP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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